molecular formula C10H13BrO B1291319 1-Bromo-4-(isopropoxymethyl)benzene CAS No. 98446-84-5

1-Bromo-4-(isopropoxymethyl)benzene

Cat. No.: B1291319
CAS No.: 98446-84-5
M. Wt: 229.11 g/mol
InChI Key: FPONJHKBJZMGCX-UHFFFAOYSA-N
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Description

1-Bromo-4-(isopropoxymethyl)benzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position relative to a methylene group that is further substituted with an isopropoxy group. This compound is used in various chemical syntheses and has applications in the preparation of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(isopropoxymethyl)benzene can be synthesized from 4-bromobenzyl bromide. The synthesis involves the reaction of 4-bromobenzyl bromide with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(isopropoxymethyl)benzene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common.

Major Products Formed:

Scientific Research Applications

1-Bromo-4-(isopropoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(isopropoxymethyl)benzene is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the substitution by nucleophiles. This property is exploited in various synthetic applications to introduce different functional groups into the benzene ring .

Comparison with Similar Compounds

    1-Bromo-4-methylbenzene: This compound has a similar structure but lacks the isopropoxy group.

    1-Bromo-4-isopropylbenzene: This compound has an isopropyl group instead of an isopropoxy group.

Uniqueness: 1-Bromo-4-(isopropoxymethyl)benzene is unique due to the presence of the isopropoxy group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis, offering more functionalization options compared to its similar counterparts .

Properties

IUPAC Name

1-bromo-4-(propan-2-yloxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPONJHKBJZMGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619263
Record name 1-Bromo-4-{[(propan-2-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98446-84-5
Record name 1-Bromo-4-{[(propan-2-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-[(propan-2-yloxy)methyl]benzene
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Synthesis routes and methods

Procedure details

60% Sodium hydride in mineral oil (0.96 g, 24 mmol) was added to a solution of isopropanol (7.59 mL, 36 mmol) in dry N,N-dimethylformamide (30 mL) at 0° to 5° C. under argon atmosphere. After the mixture was stirred for about 25 minutes, 4-bromo-benzyl bromide was added and the mixture stirred at 20° C. for an additional 1 hour. The solution was partitioned between saturated ammonium chloride (50 mL) and diethyl ether (50 mL). The aqueous phase was extracted with diethyl ether (3×20 mL), and the combined organic layers were washed with water, dried (Na2SO4), and evaporated in vacuo. The crude product was filtered over silica gel to give pure 1-bromo-4-isopropoxymethylbenzene (2.33 g, 85%) as clear oil.
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